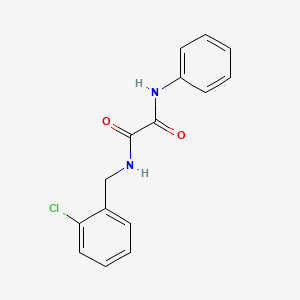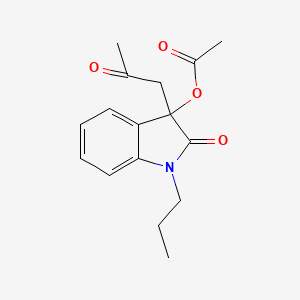
N-(2-chlorobenzyl)-N'-phenylethanediamide
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-phenylethanediamide, also known as CB-1 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CB-1 antagonist is a type of cannabinoid receptor antagonist that is used to block the effects of cannabinoids in the brain.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of obesity, diabetes, and drug addiction. N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has also been investigated for its potential use in the treatment of anxiety and depression.
Mecanismo De Acción
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist works by blocking the effects of cannabinoids in the brain. Cannabinoids are natural compounds found in the cannabis plant that bind to N-(2-chlorobenzyl)-N'-phenylethanediamide receptors in the brain. N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist prevents the binding of cannabinoids to N-(2-chlorobenzyl)-N'-phenylethanediamide receptors, thereby reducing their effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist in lab experiments is that it is a specific and potent antagonist of N-(2-chlorobenzyl)-N'-phenylethanediamide receptors. This makes it an ideal tool for studying the effects of cannabinoids on the brain. However, one limitation of using N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist is that it may have off-target effects on other receptors in the brain, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist. One area of interest is the development of new and more potent N-(2-chlorobenzyl)-N'-phenylethanediamide antagonists. Another area of interest is the investigation of the effects of N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for more clinical trials to determine the safety and efficacy of N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist in humans.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist is a promising compound with potential therapeutic applications in various diseases. Its specific and potent antagonism of N-(2-chlorobenzyl)-N'-phenylethanediamide receptors makes it an ideal tool for studying the effects of cannabinoids on the brain. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorobenzyl)-N'-phenylethanediamide antagonist and its potential clinical applications.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-6-11(13)10-17-14(19)15(20)18-12-7-2-1-3-8-12/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDCVVQDZUHJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-phenylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898864.png)
![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)
![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)


![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)